Indan-1,6-diol
Description
Properties
IUPAC Name |
2,3-dihydro-1H-indene-1,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9-11H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVTWNEWLJIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Synthesis via Esterification and Hydrogenation
The most widely documented method for producing 1,6-hexanediol involves the hydrogenation of adipic acid or its esters. Adipic acid, a precursor derived from cyclohexane oxidation, is esterified with alcohols such as methanol or 1,6-hexanediol itself to form dialkyl adipates . These esters undergo catalytic hydrogenation at high pressures (100–330 bar) in the presence of transition metal catalysts like nickel or copper chromite. This process yields 1,6-hexanediol with purities exceeding 95%, though it requires corrosion-resistant reactors due to the acidic intermediates .
A key limitation of this approach is the high hydrogen consumption: four equivalents of hydrogen per equivalent of adipic acid . To address this, recent advancements have explored alternative pathways, such as the metathesis of epoxybutadiene. This method reduces hydrogen demand by first converting epoxybutadiene into bisepoxihexatriene intermediates, which are subsequently hydrogenated at lower pressures (20–70 bar) .
Solid Superacid-Catalyzed Esterification
A patent by CN106699553A discloses a solvent-free esterification process using a solid superacid catalyst. The reaction combines 1,6-hexanediol (37 wt%), acrylic acid (43.8 wt%), and cyclohexane (16 wt%) under controlled steam pressure (0.5 MPa) at 80–91°C for 9–11 hours . Hydroquinone (500 ppm) and hypophosphorous acid (0.23 wt%) are added to inhibit polymerization. The final product achieves an esterification acid value of 20–50 mg KOH/g and a yield exceeding 95% after vacuum distillation .
This method eliminates the need for liquid acid catalysts, reducing waste and simplifying purification. However, the reliance on acrylic acid introduces challenges in controlling side reactions, necessitating precise temperature and pressure regulation .
Transition Metal-Free Conjugate Addition
Recent research has explored metal-free synthetic routes for diol derivatives. A 2022 study describes a Brønsted acid-mediated 1,6-conjugate addition of diols to para-quinone methides, followed by ipso cyclization using N-bromosuccinimide (NBS) . While this method specifically targets spiro 1,4-dioxane cyclohexadienones, its mechanistic insights—such as the activation of electrophilic substrates via protonation—could inform analogous strategies for 1,6-hexanediol synthesis .
Purification and Stabilization Techniques
High-purity 1,6-hexanediol is obtained via vacuum distillation at 60–90°C under pressures below -0.09 MPa . Carboxylic acids or esters (e.g., dimethyl adipate) are added during distillation to form high-boiling byproducts, which are subsequently removed . Stabilizers like hydroquinone prevent oxidative degradation during storage .
Chemical Reactions Analysis
Types of Reactions: Indan-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as indan-1,6-dione.
Reduction: Further reduction of this compound can lead to the formation of indane.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of hydroxyl groups.
Major Products:
Oxidation: Indan-1,6-dione
Reduction: Indane
Substitution: Various substituted indane derivatives
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Indan-1,6-diol derivatives have shown promising anticancer activity. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds derived from this compound have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .
1.2 Alzheimer's Disease Treatment
Similar to other indane derivatives, this compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies suggest that modifications of the indan structure can lead to compounds that inhibit acetylcholinesterase (AChE), which is crucial in the management of Alzheimer's symptoms .
Organic Synthesis
2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation and alkylation reactions. This makes it a valuable intermediate for synthesizing more complex organic molecules .
2.2 Synthesis of Indanone Derivatives
this compound can be converted into indanone derivatives, which are known for their biological activities. The synthesis typically involves hydrogenation and subsequent cyclization processes, leading to compounds with diverse pharmacological profiles .
Materials Science
3.1 Polymer Production
this compound is used as an intermediate in the production of polymers such as polyurethanes and polyesters. Its hydroxyl groups facilitate polymerization reactions, enhancing the mechanical properties and flexibility of the resulting materials .
3.2 Coatings and Adhesives
Due to its reactivity and ability to enhance polymer properties, this compound is also employed in formulating coatings and adhesives. These applications benefit from the compound's ability to improve adhesion and durability .
Case Studies
Mechanism of Action
The mechanism of action of indan-1,6-diol and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, this compound derivatives with antimicrobial properties may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below summarizes key 1,6-diol analogs and their properties based on the evidence:
Physicochemical Properties
- Hexane-1,6-diol : High boiling point (250–260°C), hygroscopic, and soluble in polar solvents. Used in thermoplastic polyesters for low-temperature flexibility .
- 2,4-Hexadiyne-1,6-diol : Exhibits strong hydrogen bonding and crystal packing due to conjugated triple bonds, enhancing thermal stability .
- (3E)-3-Hexene-1,6-diol : Lower viscosity compared to saturated analogs, with reactivity influenced by the (E)-alkene configuration .
- 2,6-Dimethyl-2,7-octadiene-1,6-diol : Volatile and floral-scented, contributing to honey and plant essential oil aromas .
Stability and Reactivity
- Aliphatic vs. Conjugated Diols : Hexane-1,6-diol’s linear structure offers flexibility, while 2,4-hexadiyne-1,6-diol’s conjugated system increases rigidity and thermal resistance .
- Aromatic Diols : 5,6-Dihydroxyindole’s planar aromatic ring enables π-stacking interactions, contrasting with the branched hydrophobicity of plant-derived diols .
Q & A
Q. What experimental methods are recommended for determining the purity of Indan-1,6-diol?
To assess purity, researchers should employ a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC): Quantifies impurities using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra (in DMSO-d₆) verify structural integrity and detect residual solvents .
- Melting Point Analysis: Compare observed values (e.g., 98–100°C) with literature data to confirm consistency .
Q. How is this compound synthesized, and what are the critical reaction parameters?
A common synthesis route involves the catalytic hydrogenation of 1,6-dihydroxyindanone using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm). Key parameters include:
- Catalyst Loading: 5–10 wt% Pd/C for optimal yield.
- Temperature: 80–100°C to balance reaction rate and byproduct formation.
- Solvent: Ethanol or methanol to enhance solubility .
| Catalyst | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| 5% Pd/C | 80 | 85 | <5% |
| 10% Pd/C | 100 | 92 | 8% |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Conflicting thermal stability data (e.g., decomposition temperatures ranging from 150–180°C) may arise from methodological differences. To address this:
- Use Complementary Techniques: Combine Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres .
- Statistical Analysis: Apply multivariate regression to isolate variables like heating rate (e.g., 5°C/min vs. 10°C/min) and sample mass .
- Reference Standardized Protocols: Follow IUPAC guidelines for calorimetric measurements to ensure reproducibility .
Q. What strategies optimize the enantioselective synthesis of this compound for pharmacological applications?
Enantiomeric purity is critical for bioactivity. Advanced approaches include:
- Chiral Catalysts: Use (R)-BINAP-Ru complexes for asymmetric hydrogenation, achieving >90% enantiomeric excess (ee) .
- Kinetic Resolution: Employ lipase enzymes (e.g., Candida antarctica) to selectively esterify one enantiomer .
- In Silico Modeling: Molecular docking studies predict catalyst-substrate interactions to refine stereochemical outcomes .
Q. How should researchers design preclinical studies for Investigational New Drug (IND) applications involving this compound?
Preclinical studies must adhere to FDA/ICH guidelines:
- In Vitro Assays: Evaluate cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation) .
- In Vivo Models: Use rodent pharmacokinetic studies to assess bioavailability and dose-response relationships .
- Safety Profiling: Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity .
Methodological Guidance
Q. What analytical techniques are most effective for characterizing this compound derivatives?
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Detailed Experimental Logs: Document catalyst batch numbers, solvent purity, and ambient humidity .
- Open Data Practices: Share raw NMR/TGA files in public repositories (e.g., Zenodo) with DOI links .
- Collaborative Validation: Cross-verify results with independent labs using identical materials .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
